12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
12-Methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a tetracyclic heterocyclic compound featuring fused benzimidazole and quinazolinone moieties. Its core structure consists of a quinazolinone ring system (positions 1–4) fused with a benzimidazole unit (positions 5–12), with a methyl substituent at position 12 (Figure 1). This scaffold is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and 1,3-diketones under solvent-free or catalytic conditions . The compound’s rigid framework and nitrogen-rich heterocycles make it a promising candidate for medicinal chemistry, particularly in antimicrobial and antitumor research .
Properties
IUPAC Name |
12-methyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-14-11(6-4-8-13(14)19)17-15-16-10-5-2-3-7-12(10)18(9)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIVMYPQFNFJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCCC2=O)NC3=NC4=CC=CC=C4N13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-component reactions. One common method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of a catalyst such as molybdate sulfuric acid (MSA) under solvent-free conditions . Another method uses Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar multi-component reactions with efficient catalysts that allow for high yields and recyclability. The use of magnetic nanoparticles as catalysts is particularly advantageous due to their ease of separation and reuse .
Chemical Reactions Analysis
Types of Reactions
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a subject of study in various biological assays.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the enhancement of antioxidant defenses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzimidazo[2,1-b]quinazolin-1(2H)-one core can be modified at positions 3, 12, and via aryl/heteroaryl substituents. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : 4-Fluorophenyl and 4-chlorophenyl substituents enhance antitubercular activity .
- Steric Effects : Dimethyl groups at position 3 (e.g., 3,3-dimethyl) improve thermal stability but may reduce solubility .
- Heteroaryl Substituents : Thienyl groups (as in ) increase solubility in polar solvents due to sulfur’s polarity.
Key Findings :
- Magnetic Catalysts (e.g., Fe₃O₄@PMO-ICS-PrSO₃H) outperform traditional catalysts in recyclability and efficiency .
- Ultrasound Methods reduce reaction times by 50–80% compared to thermal methods but may require optimization for EWGs .
Limitations and Challenges
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via a one-pot, three-component reaction involving 2-aminobenzimidazole, dimedone, and aldehydes. Solvent-free conditions at 100–110°C for 1–2 hours are common, achieving yields of 60–86%. Catalysts such as Keggin-type heteropolymers (e.g., PVMo/Mont-K10) or Fe₃O₄-based nanocatalysts enhance efficiency. For example, ZnO nanoparticles enable the synthesis of multi-armed derivatives with high regioselectivity .
Q. How is structural confirmation achieved using spectroscopic methods?
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 315.0428 for the phenyl-substituted derivative). Nuclear magnetic resonance (NMR) spectra, including HSQC and HMBC experiments, validate regioselectivity by distinguishing H-12 and 5-NH protons. Infrared (IR) spectroscopy identifies carbonyl and amine functional groups .
Q. What are the key challenges in achieving high regioselectivity during cyclocondensation?
Regioselectivity is influenced by the electronic environment of the aldehyde and steric effects. NMR data (e.g., singlet peaks at δ 10.65–11.30 ppm for 5-NH) confirm exclusive formation of the 12-aryl isomer over alternative regioisomers. Solvent choice (e.g., ethanol under reflux) and catalyst design (e.g., Brønsted acids) further stabilize transition states to favor the desired product .
Advanced Research Questions
Q. How do computational approaches correlate theoretical and experimental activity data for this compound?
Ab-initio and semi-empirical methods compute Fukui functions (f⁺ and f⁻) to predict nucleophilic/electrophilic sites. For example, CH₃ substitution at specific carbons (e.g., 2C and 8C) correlates with experimental bioactivity trends. AM1 hardness parameters show excellent agreement (R² > 0.9) with antifungal and antitumor assays .
Q. What strategies resolve contradictions in reported reaction yields across synthetic methods?
Yield discrepancies arise from catalyst loading, solvent polarity, and reaction time. For instance, deep eutectic solvents (e.g., NGPU) reduce reaction times to 15 minutes with 92% yield, outperforming traditional methods requiring 90 minutes for 75% yield. Systematic optimization of temperature and catalyst recyclability (e.g., Fe₃O₄@SiO₂–ZrCl₂ reused 7×) minimizes variability .
Q. How do ultrasound-assisted methods compare to thermal synthesis in terms of efficiency?
Ultrasound irradiation in aqueous isopropyl alcohol (IPA) at room temperature achieves 85–90% yield in 20–30 minutes, versus 60–80% yield in 1–2 hours under thermal conditions. The mechanochemical effect enhances molecular collisions, reducing side products like 4-methoxybenzyl alcohol. However, electron-withdrawing substituents (e.g., 5-CO₂Me) may lower yields due to competing pathways .
Q. What is the impact of substituent variations on electronic properties and reactivity?
Substituents alter frontier molecular orbitals (HOMO/LUMO) and Fukui reactivity indices. For example, NH₂ groups increase nucleophilicity at N12, enhancing interactions with biological targets. Experimental IC₅₀ values for antitumor activity correlate with computed electrophilicity (ω) values, guiding rational drug design .
Q. How do green chemistry principles improve the sustainability of synthesis?
Solvent-free protocols and reusable nanocatalysts (e.g., Fe₃O4@NFC-ImSalophCu) reduce waste. Ultrasound and microwave irradiation lower energy consumption by 40–60%. Biodegradable catalysts like starch-supported sulfonic acids achieve 90% yield with minimal leaching after 4 cycles .
Q. What methodologies validate nanocatalyst stability in multi-step syntheses?
Transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) confirm structural integrity post-reaction. For example, Fe₃O₄@SiO₂–ZrCl₂ retains >95% activity after 7 cycles due to robust Zr–O–Si bonds. Inductively coupled plasma (ICP) analysis detects <0.1% metal leaching .
Q. How are multi-armed derivatives synthesized for structure-activity relationship (SAR) studies?
Hexakis-aldehydes and tris-aldehydes react with 2-aminobenzimidazole and dimedone under ZnO NP catalysis to generate polypodal architectures. These derivatives are screened against cancer cell lines (e.g., MCF-7) to map substituent effects on cytotoxicity. X-ray crystallography validates spatial arrangements critical for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
